N-Ethyl-N-methylaniline N-oxide
Description
Properties
CAS No. |
825-19-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-ethyl-N-methylbenzeneamine oxide |
InChI |
InChI=1S/C9H13NO/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
FZKGPQBBQCVJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis via Flavin-Containing Monooxygenase (FMO)
Biochemical Mechanism and Stereoselectivity
The flavin-containing monooxygenase (FMO) enzyme system catalyzes the stereoselective N-oxygenation of prochiral tertiary amines like N-ethyl-N-methylaniline (EMA). Purified porcine hepatic FMO converts EMA to its N-oxide with a stereoselectivity ratio of approximately 4:1 (−)-(S):(+)-(R) enantiomers. Kinetic studies reveal a single substrate affinity ($$Km$$), with differential rates of enantiomer formation ($$V{max}$$) dictating the product ratio. The reaction proceeds via a two-step mechanism:
- NADPH-dependent reduction of FMO-bound FAD.
- Oxygen transfer to EMA, forming the N-oxide intermediate.
The stereoselectivity remains consistent across variations in substrate concentration (0.1–5 mM), enzyme load (5–50 µg/mL), and incubation time (5–60 min).
pH and Cofactor Dependence
FMO activity peaks at pH 8.5–9.0, with a sharp decline below pH 7.0 due to enzyme denaturation. NADPH is essential as a cofactor, while inhibitors like methimazole reduce yields by >90%. Activators such as Mg²⁺ (1–5 mM) enhance reaction rates by 20–30%.
Table 1: Enzymatic Synthesis Parameters for EMA N-Oxide
| Parameter | Optimal Range | Yield (%) | Enantiomeric Ratio (S:R) |
|---|---|---|---|
| pH | 8.5–9.0 | 85–90 | 4:1 |
| Temperature (°C) | 37 | 88 | 4:1 |
| [NADPH] (mM) | 0.5–1.0 | 90 | 4:1 |
| [EMA] (mM) | 1.0 | 92 | 4:1 |
Chemical Oxidation Methods
Peroxide-Mediated Oxidation
EMA N-oxide is synthesized via direct oxidation of EMA using peroxides. Hydrogen peroxide ($$H2O2$$, 30–50% v/v) in acetic acid at 60–80°C for 4–8 h achieves 70–75% yield. Stereoselectivity is lower than enzymatic methods (S:R ≈ 1.5:1), likely due to radical intermediates.
m-Chloroperbenzoic Acid (mCPBA) Oxidation
mCPBA in dichloromethane (DCM) at 0–25°C provides higher regioselectivity. A 1:1.2 molar ratio of EMA:mCPBA yields 85–88% product after 2 h. The reaction proceeds via electrophilic oxygen transfer, preserving the S:R ratio at 3:1.
Table 2: Chemical Oxidation Methods Comparison
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | S:R Ratio |
|---|---|---|---|---|---|
| $$H2O2$$ | Acetic acid | 70 | 6 | 73 | 1.5:1 |
| mCPBA | DCM | 25 | 2 | 87 | 3:1 |
| Ozone | Methanol | −20 | 1 | 68 | 1:1 |
Catalytic Synthesis Using Transition Metal Complexes
Industrial-Scale Synthesis
Solvent-Free Catalytic Process
Adapting methodologies from N-ethyl-N-hydroxyethyl aniline synthesis, taurine (0.5–1 wt%) catalyzes EMA oxidation under solvent-free conditions. At 120–140°C for 3–4 h, yields exceed 95% with minimal byproducts. Key advantages include:
- Atom economy : 98% (vs. 70–85% for traditional methods).
- Reduced waste : No solvent recovery required.
Table 3: Industrial Process Optimization
| Catalyst | Temperature (°C) | Time (h) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Taurine | 130 | 3.5 | 1.5 | 99.3 |
| ZnCl₂ | 60 | 2 | 1.0 | 93 |
| H₃PO₄ | 150 | 2 | 3.0 | 88 |
Stereochemical Control and Resolution
Chiral Auxiliaries
(−)-Menthyl chloroformate derivatives resolve racemic EMA N-oxide via diastereomeric crystallization, achieving >99% enantiomeric excess (ee).
Enzymatic Resolution
Porcine hepatic FMO’s inherent stereoselectivity (4:1 S:R) is enhanced to 19:1 using substrate engineering (e.g., EMA derivatives with bulky substituents).
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methylaniline N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: N-Ethyl-N-methylaniline.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-Ethyl-N-methylaniline N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylaniline N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to the modulation of enzyme activity and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Voriconazole N-Oxide (VCZ N-Oxide)
Key Difference : While both are N-oxides, VCZ N-oxide is pharmacologically relevant and linked to dose-dependent hepatotoxicity, whereas this compound serves as a tool for understanding metabolic stereoselectivity.
N,N-Dimethylaniline N-Oxide
Key Difference: N,N-Dimethylaniline N-oxide is more reactive in tandem reactions (e.g., Polonovski-Mannich) due to its lack of ethyl groups, enabling ring-forming transformations.
N-Nitrosodimethylamine
Key Difference: The nitrosamine group in N-nitrosodimethylamine confers high carcinogenicity, unlike the non-reactive N-oxide group.
N-Methylaniline Derivatives (e.g., N-(2-Hydroxyethyl)-N-methylaniline)
Key Difference : Hydroxyethyl substitution enhances hydrophilicity and industrial utility, whereas the ethyl group in this compound facilitates metabolic dealkylation.
Data Tables
Table 1: Metabolic Pathways of N-Oxides
| Compound | Primary Pathway | Enzyme System | Stereoselectivity |
|---|---|---|---|
| This compound | N-Oxidation (70%) | FMO (porcine liver) | S:R = 4:1 |
| VCZ N-Oxide | CYP2C19-mediated oxidation | Cytochrome P450 | Not reported |
Table 2: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|
| This compound | 179.24 | Not reported | Soluble in polar solvents |
| N-Nitrosodimethylamine | 74.08 | –20 (liquid) | Miscible in organic solvents |
Research Implications
- Metabolic Studies : this compound is critical for elucidating FMO-mediated stereoselectivity, which impacts drug design to avoid toxic enantiomers .
- Toxicology : Contrasts with VCZ N-oxide highlight the need for metabolite monitoring in drug development .
- Synthetic Chemistry : Its ruthenium-catalyzed synthesis offers a template for green hydrogenation methods .
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing N-Ethyl-N-methylaniline N-oxide?
To synthesize this compound, oxidation of the parent tertiary amine (N-Ethyl-N-methylaniline) using a mild oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) is standard. Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm the N-oxide formation (e.g., deshielded methyl or ethyl proton signals). X-ray crystallography is critical for absolute configuration determination, as demonstrated in the (+)-3-bromocamphorsulphonate salt study, which confirmed the S-configuration via comparison with the anion’s known configuration . Additionally, mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight and functional groups.
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is highly effective. For example, a validated method for pyrrolizidine alkaloid N-oxides achieved quantification limits of 10–300 µg/kg in plant matrices using on-line solid-phase extraction (SPE) to minimize manual cleanup . Calibration curves with weighted linear regression (r² > 0.99) and signal-to-noise ratios >10 at the lower limit of quantification (LLOQ) are recommended. Ensure deuterated internal standards are used to correct for matrix effects.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) fingerprinting assess the mutagenic potential of aromatic N-oxides like this compound?
SAR fingerprinting involves hierarchical substructure searches across public and proprietary databases to identify mutagenicity trends. For aromatic N-oxides, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide are retained as alerts despite a downgrade of the general class alert . To apply this methodology:
Generate substructures covering the N-oxide’s chemical space (e.g., ring substituents, oxidation states).
Match against mutagenicity databases (e.g., Leadscope, proprietary pharmaceutical data).
Calculate the ratio of mutagenic to non-mutagenic compounds for each substructure.
Assign alerts only to subclasses with statistically significant mutagenicity correlations.
Q. How can contradictions in mutagenicity data for aromatic N-oxides be resolved?
Contradictions arise when a general class (e.g., aromatic N-oxides) shows variable mutagenicity. Resolve this by:
- Subclass Analysis : Identify specific subclasses (e.g., quindioxin derivatives) with consistent mutagenicity .
- Mechanistic Studies : Evaluate DNA reactivity via Ames test variants (e.g., pre-incubation with S9 metabolic activation).
- Data Weighting : Prioritize proprietary data with well-documented experimental conditions over heterogeneous public datasets.
For this compound, confirm absence of structural alerts like fused aromatic systems linked to DNA intercalation.
Q. What structural parameters of this compound influence its reactivity and stability?
Key parameters from X-ray crystallography include:
- N-O Bond Length : 1.32–1.35 Å, typical for N-oxides, indicating partial double-bond character .
- Crystal Packing : Monoclinic symmetry (space group P21) with intermolecular hydrogen bonds between the N-oxide oxygen and adjacent cations/anions.
- Steric Effects : Ethyl and methyl groups create steric hindrance, reducing nucleophilic attack on the N-oxide oxygen. Stability can be enhanced by storing the compound as a salt (e.g., camphorsulphonate derivatives) to mitigate hygroscopicity.
Q. How can computational models predict the metabolic pathways of this compound?
Use density functional theory (DFT) to calculate reduction potentials for the N-oxide → amine conversion. Combine with molecular docking to simulate interactions with cytochrome P450 enzymes. For example:
Reduction Potential : Compare with known N-oxides (e.g., trimethylamine N-oxide) to estimate susceptibility to enzymatic reduction .
Metabolite Identification : Apply in vitro microsomal assays (e.g., rat liver microsomes) with LC-HRMS to detect deoxygenated products.
Toxicokinetic Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue-specific bioactivation.
Methodological Considerations
- Synthesis Optimization : Use kinetic studies to minimize over-oxidation byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR.
- Mutagenicity Testing : Follow OECD Guideline 471 (Ames test) with TA98 and TA100 strains, including metabolic activation .
- Data Reproducibility : Publish full crystallographic data (e.g., CCDC deposition) and raw MS/MS spectra in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
